molecular formula C17H10F3N5O3S B3482506 (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B3482506
M. Wt: 421.4 g/mol
InChI Key: KLTFUTAMWVTLMG-FQSQMWCKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a thiazolidinone ring, and a trifluoromethyl-substituted furan ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The starting materials often include 4-amino-1,2,5-oxadiazole, 3-(trifluoromethyl)phenylfuran, and thiazolidinone derivatives. The synthetic route may involve:

    Formation of the oxadiazole ring: This step can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: This step may involve the use of trifluoromethylating agents in the presence of catalysts.

    Formation of the thiazolidinone ring: This step typically involves cyclization reactions using thioamide precursors.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at the amino group or other reactive sites using appropriate nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular signaling pathways: Affecting processes such as cell proliferation, apoptosis, or inflammation.

    Inhibiting specific biochemical reactions: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-(phenylmethylidene)-1,3-thiazolidin-4-one: Similar structure but lacks the trifluoromethyl group.

    (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-(furan-2-ylmethylidene)-1,3-thiazolidin-4-one: Similar structure but lacks the trifluoromethyl-substituted phenyl group.

Uniqueness

The presence of the trifluoromethyl group in (5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

IUPAC Name

(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3N5O3S/c18-17(19,20)9-3-1-2-8(6-9)11-5-4-10(27-11)7-12-15(26)25(16(22)29-12)14-13(21)23-28-24-14/h1-7,22H,(H2,21,23)/b12-7-,22-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTFUTAMWVTLMG-FQSQMWCKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C3C(=O)N(C(=N)S3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C\3/C(=O)N(C(=N)S3)C4=NON=C4N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 3
Reactant of Route 3
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 4
Reactant of Route 4
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 5
Reactant of Route 5
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one
Reactant of Route 6
Reactant of Route 6
(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.